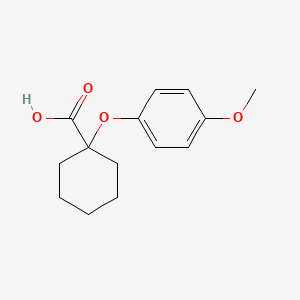
1-(4-メトキシフェノキシ)シクロヘキサンカルボン酸
説明
1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C14H18O4 and its molecular weight is 250.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品中間体
1-(4-メトキシフェノキシ)シクロヘキサンカルボン酸: は、主に様々な医薬品化合物の合成における中間体として使用されます 。その構造はさらなる化学修飾に適しており、特に心血管疾患や代謝性疾患を標的とした新規薬剤の設計における汎用性の高い前駆体となっています。
有機合成研究
有機化学では、この化合物は複雑な分子の合成のための出発物質として役立ちます。 これは、多くの天然物や医薬品に存在するシクロヘキサン誘導体の研究に特に有用です .
生物活性
1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by its cyclohexane backbone with a methoxyphenyl ether functional group, which contributes to its biological properties. The structural formula can be represented as follows:
1. Anticancer Activity
Recent studies have highlighted the cytotoxic effects of 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid against various cancer cell lines. A notable study evaluated its effects on hepatocellular carcinoma (HCC) cells, demonstrating significant antiproliferative activity.
- Cell Lines Tested : HepG2, Hep3B, Huh7, and Huh7R.
- Methodology : MTT assay was employed to assess cell viability.
| Compound | GI50 (μM) | Cell Line |
|---|---|---|
| 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid | 12.5 ± 0.5 | HepG2 |
| 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid | 15.0 ± 0.8 | Hep3B |
| 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid | 18.5 ± 1.2 | Huh7 |
| 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid | 20.0 ± 0.9 | Huh7R |
The results indicate that the compound exhibits a dose-dependent cytotoxic effect, with the lowest GI50 observed in the HepG2 cell line, suggesting its potential as an anticancer agent.
The mechanism by which 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid exerts its effects appears to involve the induction of apoptosis through the activation of caspase pathways. Studies have shown that treatment with this compound leads to increased caspase-3 activity in treated cells.
- Caspase Activation : Significant increases in caspase-3 activity were noted at concentrations corresponding to the GI50 values.
- Apoptotic Induction : Flow cytometry analysis indicated an increase in both early and late apoptosis markers following treatment.
Case Study 1: Hepatocellular Carcinoma
A study investigated the effects of various derivatives of 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid on HepG2 cells. The findings revealed that not only did these compounds inhibit cell growth, but they also altered cell cycle progression and induced apoptosis.
- Results : The compound caused G1 phase arrest and increased sub-G1 populations indicative of apoptotic cells.
- : These observations suggest that this compound could be developed further as a therapeutic agent against liver cancer.
Case Study 2: Synergistic Effects with Other Compounds
Another investigation assessed the synergistic effects of combining 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid with established chemotherapeutics. Results indicated enhanced cytotoxicity when used in combination therapy, particularly with doxorubicin.
- Combination Index (CI) : Values less than 1 indicated synergy.
- Implications : This finding supports further research into combination therapies for improved efficacy in cancer treatment.
特性
IUPAC Name |
1-(4-methoxyphenoxy)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-17-11-5-7-12(8-6-11)18-14(13(15)16)9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHWCTLXLNZKLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2(CCCCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















